3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a brominated heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with bromine substituents at positions 3 and 5. The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position serves as a protective group, enhancing solubility and stability during synthetic processes.
Properties
IUPAC Name |
3,6-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVBKEAECPFNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of pyrazolo[4,3-b]pyridine, which is known for its diverse therapeutic applications.
- Molecular Formula : C11H11Br2N3O
- Molecular Weight : 361.04 g/mol
- CAS Number : 1416713-74-0
- IUPAC Name : 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Purity : ≥95%
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-b]pyridine family exhibit a range of biological activities, including antibacterial, antitubercular, and anticancer effects. The specific compound has shown promising results in various studies.
Antitubercular Activity
A significant study evaluated the biological activity of various pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited potent antitubercular activity through molecular docking and in vitro assays. For instance, compounds with specific substitutions showed effective inhibition of the growth of the H37Rv strain of M. tuberculosis .
Anticancer Potential
The compound's structure suggests potential interactions with various biological targets implicated in cancer progression. A related study highlighted the synthesis and evaluation of similar pyrazolo derivatives as inhibitors of ALK5 (activin-like kinase 5), which plays a critical role in tumorigenesis and fibrosis. One derivative demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation . This suggests that modifications to the pyrazolo scaffold could lead to effective anticancer agents.
Case Studies
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in disease pathways. For instance:
- Inhibition of Enzymes : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The interaction with receptors like ALK5 can alter signaling pathways that contribute to tumor growth and fibrosis.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit anticancer properties. The structure of 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine may contribute to this activity by interacting with specific biological targets involved in cancer cell proliferation and survival. A study highlighted the synthesis of similar pyrazolo derivatives, which demonstrated significant cytotoxic effects against various cancer cell lines .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various studies. In one investigation, related pyrazolo derivatives showed promising results in reducing inflammation markers and exhibited lower toxicity compared to established anti-inflammatory drugs like Diclofenac . This suggests that this compound could be further developed for therapeutic use in inflammatory conditions.
3. Anticonvulsant Properties
The anticonvulsant activity of pyrazolo compounds has been documented extensively. The unique structural features of this compound may enhance its efficacy in modulating neuronal excitability and preventing seizures. This aspect warrants further investigation through preclinical trials to establish its therapeutic potential in epilepsy treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrazolo framework can lead to variations in biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Bromination at positions 3 and 6 | Enhances lipophilicity and may improve cellular uptake |
| Tetrahydropyran substitution | Potentially increases selectivity for biological targets |
Case Studies
Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives
In a recent study, researchers synthesized a series of pyrazolo derivatives including the target compound and evaluated their pharmacological activities against cancer cell lines and inflammatory models. The findings indicated that specific modifications led to enhanced bioactivity and reduced toxicity profiles compared to conventional drugs .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological assessment of pyrazolo compounds, revealing their potential as anticonvulsants. The results demonstrated that certain derivatives exhibited significant anticonvulsant effects in animal models, providing a basis for further development into clinical applications for seizure disorders .
Comparison with Similar Compounds
Structural and Functional Group Variations
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416713-37-5)
- Structure: Mono-brominated at position 6, THP at N1.
- Molecular Formula : C₁₁H₁₂BrN₃O.
- No biological activity is reported for this compound .
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
- Structure : Bromine at position 3, chlorine at position 6, THP at N1.
- Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce halogen-bonding interactions in biological targets. This compound is commercially available but lacks reported activity data .
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416712-91-8)
- Structure : Bromine at position 6, iodine at position 3, THP at N1.
- Key Differences: The [4,3-b] ring fusion alters the spatial arrangement of the core, while iodine’s larger size and polarizability may enhance binding to hydrophobic enzyme pockets. No specific activity data is available .
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically proceeds through:
- Formation of the pyrazolo[4,3-c]pyridine core.
- Introduction of the tetrahydro-2H-pyran-2-yl protecting group at the nitrogen atom.
- Selective bromination at the 3 and 6 positions of the pyrazolo-pyridine ring.
This approach ensures regioselective substitution and stability of the molecule during bromination.
Starting Materials and Key Intermediates
- Pyrazolo[4,3-c]pyridine core precursor: Usually synthesized or commercially available heterocyclic intermediates.
- Tetrahydro-2H-pyran-2-yl protecting group: Introduced via reaction with tetrahydropyran derivatives under acidic or Lewis acid catalysis.
- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used for selective bromination.
Detailed Preparation Methodology
Protection of Pyrazolo[4,3-c]pyridine Nitrogen
The nitrogen atom on the pyrazolo ring is protected by reaction with tetrahydro-2H-pyran-2-yl moiety to form the 1-(tetrahydro-2H-pyran-2-yl) substituent. This step typically involves:
- Reacting the pyrazolo-pyridine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
- The reaction proceeds under mild conditions to avoid ring opening or degradation.
- The protecting group stabilizes the nitrogen, preventing undesired side reactions during bromination.
Selective Bromination
Selective bromination at the 3 and 6 positions is achieved by:
- Using bromine or N-bromosuccinimide (NBS) as brominating agents.
- Conducting the reaction in organic solvents such as dichloromethane or chloroform.
- Maintaining controlled temperatures (typically 0–25 °C) to ensure regioselectivity and avoid polybromination.
- Reaction times vary but generally range from 1 to 4 hours depending on reagent concentration and solvent.
This step yields the dibromo-substituted pyrazolo-pyridine with high selectivity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitrogen protection | 3,4-Dihydro-2H-pyran, acid catalyst (e.g., TsOH) | Dichloromethane | Room temperature | 2–4 hours | 80–90 | Mild acidic conditions to avoid degradation |
| Bromination | Bromine or N-bromosuccinimide (NBS) | Dichloromethane | 0–25 °C | 1–4 hours | 70–85 | Controlled addition to avoid overbromination |
Example Synthetic Procedure (Adapted from Literature)
-
- Dissolve pyrazolo[4,3-c]pyridine in dry dichloromethane.
- Add 3,4-dihydro-2H-pyran (1.2 equivalents) and catalytic p-toluenesulfonic acid.
- Stir at room temperature for 3 hours.
- Quench with aqueous sodium bicarbonate, extract organic layer, dry over sodium sulfate.
- Concentrate and purify by column chromatography to obtain 1-(tetrahydro-2H-pyran-2-yl)pyrazolo[4,3-c]pyridine.
-
- Dissolve protected pyrazolo-pyridine in dichloromethane under nitrogen atmosphere.
- Cool to 0 °C and add bromine dropwise (2 equivalents).
- Stir at 0–5 °C for 2 hours.
- Monitor reaction by TLC or HPLC.
- Quench excess bromine with sodium bisulfite solution.
- Extract, dry, and purify by column chromatography to yield this compound.
Analytical and Purity Data
| Property | Data |
|---|---|
| Molecular Formula | C11H11Br2N3O |
| Molecular Weight | 361.03 g/mol |
| Purity | ≥ 95% (by HPLC or LCMS) |
| Melting Point | Predicted ~462.9 ± 45.0 °C |
| Density | Predicted ~2.05 ± 0.1 g/cm³ |
| SMILES | BrC1=CC=C2C(Br)=NN(C3CCCCO3)C2=N1 |
Research Findings and Optimization Notes
- The use of tetrahydro-2H-pyran-2-yl as a protecting group is advantageous due to its stability under bromination conditions and facile removal under acidic conditions if needed.
- Bromination with NBS offers a milder alternative to bromine, improving selectivity and reducing side reactions.
- Solvent choice critically affects regioselectivity; chlorinated solvents such as dichloromethane or chloroform are preferred.
- Reaction temperature control is essential to prevent polybromination or degradation of the heterocyclic core.
- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane gradients.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents & Conditions | Outcome/Remarks |
|---|---|---|
| Nitrogen Protection | 3,4-Dihydro-2H-pyran, acid catalyst, DCM, RT | Formation of stable tetrahydropyranyl protecting group |
| Bromination | Br2 or NBS, DCM or CHCl3, 0–25 °C | Selective dibromination at 3,6-positions |
| Purification | Silica gel column chromatography | High purity product (>95%) |
Q & A
Q. What protocols minimize Pd contamination in cross-coupled derivatives?
- Answer : Post-synthesis, treat with:
- Silica-thiol resin : Removes 95% of Pd.
- ICP-MS monitoring : Ensures residual Pd <5 ppm.
- Recrystallization : Ethanol/water mixtures reduce Pd content further .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
